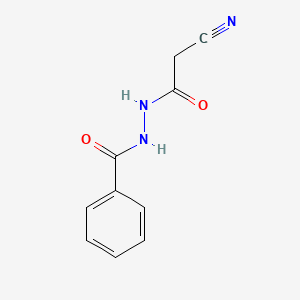

N'-(2-cyanoacetyl)benzohydrazide

Vue d'ensemble

Description

N’-(2-cyanoacetyl)benzohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a cyano group and a benzohydrazide moiety, which contribute to its unique chemical properties. This compound is used in various fields, including organic synthesis, drug development, and bioanalytical studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanoacetyl)benzohydrazide typically involves the reaction of cyanacetohydrazide with benzoyl chloride. The process begins with the preparation of cyanacetohydrazide, which is then treated with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous benzene at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N’-(2-cyanoacetyl)benzohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .

Analyse Des Réactions Chimiques

Condensation with Aldehydes

The hydrazide moiety (-CONHNH₂) undergoes condensation with aromatic aldehydes to form hydrazones. This reaction typically occurs in methanol or ethanol with catalytic glacial acetic acid under reflux .

Example Reaction:

Reported Yields (Analogous Systems):

| Aldehyde | Yield (%) | Conditions | Source |

|---|---|---|---|

| 4-Fluorobenzaldehyde | 72 | Methanol, reflux | |

| Benzaldehyde | 85 | Ethanol, 2 h |

Cyclization Reactions

The cyanoacetyl group (-CO-CH₂-CN) participates in cyclization with β-diketones (e.g., acetylacetone) to form pyridone derivatives. Ultrasound-assisted methods enhance reaction efficiency .

Mechanism:

-

Nucleophilic attack by diketone enolate on the cyanoacetyl carbon.

-

Cyclization and dehydration to form a pyridone ring.

Conditions:

-

Solvent: Ethanol

-

Catalyst: Triethylamine (0.7 equiv)

-

Methods: Conventional heating (3 h) or ultrasound (30 min)

Yield Comparison (Analogous Systems):

| Method | Yield (%) | Time | Source |

|---|---|---|---|

| Conventional | 65 | 3 h | |

| Ultrasonic | 80 | 30 min |

Acylation Reactions

The hydrazide group reacts with acyl chlorides to form diacylhydrazines. Low temperatures (0–5°C) prevent over-substitution .

Example:

Reported Data:

| Acyl Chloride | Yield (%) | Temperature | Source |

|---|---|---|---|

| 4-Fluorobenzoyl chloride | 50 | 0–5°C |

Nucleophilic Additions

The nitrile group (-CN) reacts with hydroxylamine to form amidoximes, though direct evidence for this compound is limited. Spectroscopic data for analogous compounds show CN stretches at 2220–2260 cm⁻¹ (IR) and δ 115–118 ppm (¹³C NMR) .

Antimicrobial and Antioxidant Activity

While not a reaction, derivatives of this compound exhibit bioactivity. Bis-chloroacetamide analogs show:

Structural Characterization

Key spectroscopic features of the parent compound include:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

N'-(2-cyanoacetyl)benzohydrazide derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against various strains, including Klebsiella pneumoniae, Escherichia coli, and Salmonella paratyphi . For instance, specific derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/ml against these pathogens.

Antitumor Activity

The compound has also shown promise in antitumor applications. Studies have indicated that certain derivatives possess cytotoxic effects against cancer cell lines, with significant activity observed in vitro against multiple cell lines such as CEM and HL60 . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Analgesic Properties

In addition to antimicrobial and antitumor activities, this compound has been evaluated for analgesic effects. In animal models, it was tested using the acetic acid-induced writhing method, where specific derivatives exhibited notable pain-relieving properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Organic Synthesis

Building Block for Heterocycles

this compound serves as a crucial building block in the synthesis of various heterocyclic compounds. It participates in condensation reactions with amines to form hydrazones and other derivatives, which are valuable intermediates in drug development . The compound's ability to undergo cyclization reactions enhances its utility in synthesizing complex organic molecules.

Reactivity and Versatility

The unique combination of the cyano group and benzohydrazide moiety imparts distinct reactivity to this compound. It can undergo substitution reactions, allowing for the introduction of various functional groups under suitable conditions . This versatility makes it an essential reagent in organic synthesis.

Bioanalytical Applications

Detection and Analysis

this compound has found applications in bioanalytical chemistry, particularly in the detection of metal ions. Complexes formed with transition metals like copper(II) have been studied for their potential use in analytical methods . These complexes exhibit distinct spectral properties that can be utilized for quantitative analysis.

Data Summary

Case Studies

- Antimicrobial Screening : A study evaluated various synthesized derivatives of this compound against multiple bacterial strains. Results indicated that certain compounds exhibited strong antibacterial properties, particularly against Gram-negative bacteria like E. coli and P. aeruginosa .

- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted on several derivatives against a panel of cancer cell lines. The results demonstrated that specific derivatives had significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

- Analgesic Activity Testing : The analgesic potential was assessed using the acetic acid-induced writhing test in rodents, where selected compounds showed significant reductions in pain responses compared to control groups treated with standard analgesics .

Mécanisme D'action

The mechanism of action of N’-(2-cyanoacetyl)benzohydrazide involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group and benzohydrazide moiety facilitate these reactions by providing reactive sites for interaction with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-N’-(2-cyanoacetyl)benzohydrazide

- N’-((2-chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide

- N-aryl or N-heteryl cyanoacetamides

Uniqueness

N’-(2-cyanoacetyl)benzohydrazide is unique due to its specific combination of a cyano group and a benzohydrazide moiety, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in forming heterocyclic structures and bioactive molecules .

Activité Biologique

N'-(2-cyanoacetyl)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula CHNO. The synthesis typically involves the reaction of benzohydrazide with 2-cyanoacetyl chloride or similar reagents under controlled conditions. The resulting compound can be characterized using spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups relevant to its biological activity.

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

- Studies have shown that derivatives of benzohydrazides, including this compound, possess significant antimicrobial properties against various bacterial strains. For instance, compounds derived from benzohydrazides have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones indicating potent antibacterial effects .

2. Antioxidant Activity

- The antioxidant potential of this compound is noteworthy. Compounds in this class have been evaluated for their ability to scavenge free radicals, showing promising results comparable to standard antioxidants like ascorbic acid .

3. Antitumor Activity

- Research indicates that certain benzohydrazide derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies on related compounds have revealed their capacity to induce apoptosis in cancer cells, suggesting potential as anticancer agents .

4. Enzyme Inhibition

- This compound has also been investigated for its ability to inhibit key enzymes such as urease and xanthine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like chronic heart failure and peptic ulcers .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to its structural features that allow for interaction with biological targets:

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is a key factor in its antimicrobial efficacy.

- Antioxidant Mechanism : Its structural components facilitate the donation of electrons or hydrogen atoms to free radicals, thereby neutralizing oxidative stress.

- Cytotoxic Mechanism : The induction of apoptosis may occur through the activation of caspases or modulation of signaling pathways associated with cell survival.

Propriétés

IUPAC Name |

N'-(2-cyanoacetyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-7-6-9(14)12-13-10(15)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXBARBASUPUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16501-75-0 | |

| Record name | 2-CYANOACETIC N2-BENZOYLHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.